
Ethyl 2-bromo-2-methylcyclopropane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-bromo-2-methylcyclopropane-1-carboxylate is an organic compound with the molecular formula C7H11BrO2. It is a derivative of cyclopropane, characterized by the presence of a bromine atom and an ethyl ester group. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 2-bromo-2-methylcyclopropane-1-carboxylate can be synthesized through several methods. One common approach involves the bromination of ethyl 2-methylcyclopropane-1-carboxylate. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the desired position.
Another method involves the cyclopropanation of ethyl 2-bromo-2-methylacrylate using a suitable cyclopropanation reagent like diazomethane (CH2N2) or a Simmons-Smith reagent (Zn(CH2I)2). This reaction proceeds under mild conditions and provides a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
化学反应分析
Types of Reactions
Ethyl 2-bromo-2-methylcyclopropane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Reduction Reactions: The compound can be reduced to ethyl 2-methylcyclopropane-1-carboxylate using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation can convert the compound into corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products Formed
Substitution: Ethyl 2-hydroxy-2-methylcyclopropane-1-carboxylate.
Reduction: Ethyl 2-methylcyclopropane-1-carboxylate.
Oxidation: 2-Methylcyclopropane-1-carboxylic acid.
科学研究应用
Ethyl 2-bromo-2-methylcyclopropane-1-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It is employed in studies investigating the biological activity of cyclopropane derivatives.
Material Science: The compound is used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
作用机制
The mechanism of action of ethyl 2-bromo-2-methylcyclopropane-1-carboxylate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
相似化合物的比较
Ethyl 2-bromo-2-methylcyclopropane-1-carboxylate can be compared with other cyclopropane derivatives, such as:
Ethyl 2-chloro-2-methylcyclopropane-1-carboxylate: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Ethyl 2-methylcyclopropane-1-carboxylate: Lacks the halogen atom, resulting in lower reactivity in substitution reactions.
Mthis compound: Similar structure but with a methyl ester group, affecting its physical and chemical properties.
The uniqueness of this compound lies in its combination of a bromine atom and an ethyl ester group, which imparts distinct reactivity and versatility in various chemical reactions and applications.
属性
CAS 编号 |
89892-99-9 |
|---|---|
分子式 |
C7H11BrO2 |
分子量 |
207.06 g/mol |
IUPAC 名称 |
ethyl 2-bromo-2-methylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C7H11BrO2/c1-3-10-6(9)5-4-7(5,2)8/h5H,3-4H2,1-2H3 |
InChI 键 |
UGIMXAFCWYSYOZ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1CC1(C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


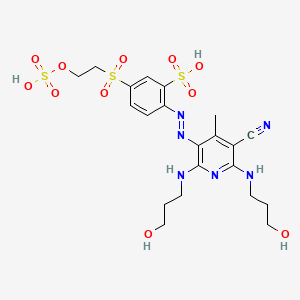


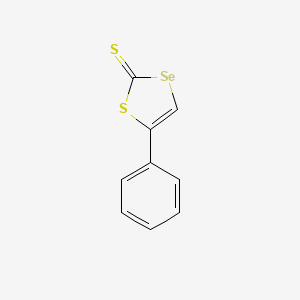
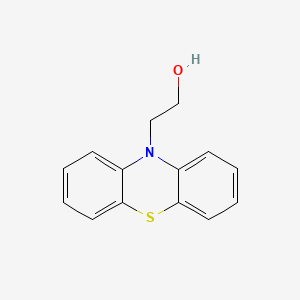
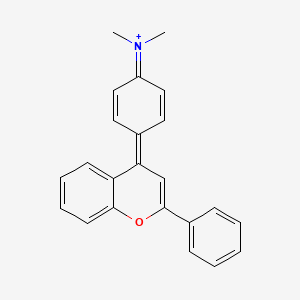
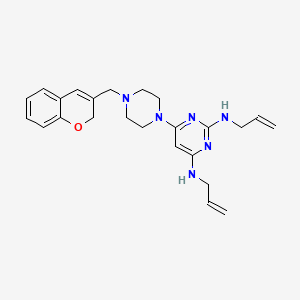
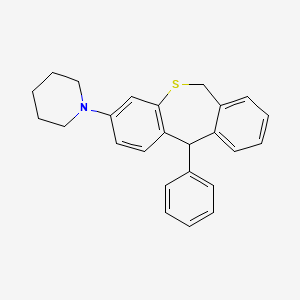
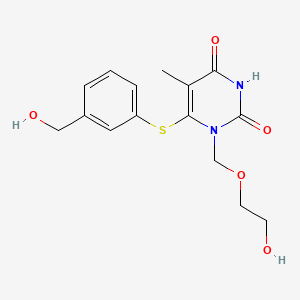

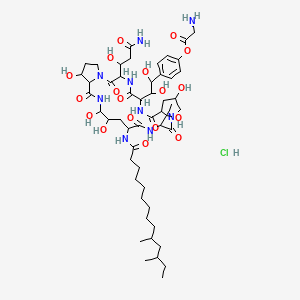
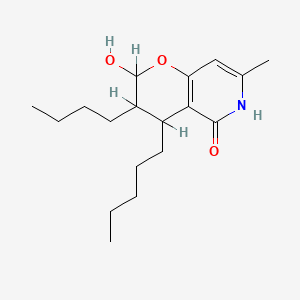
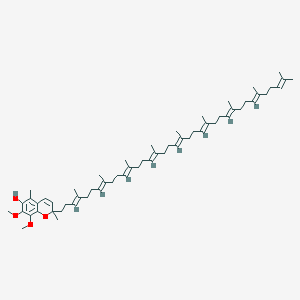
![1-azabicyclo[2.2.2]octan-3-yl 2-cyclohexyl-2-hydroxypent-3-ynoate](/img/structure/B12787303.png)
